Bienvenue dans la boutique en ligne BenchChem!

2,6-Dichloro-4-methylpyridine-3-sulfonamide

Analytical Chemistry Quality Control Chemical Provenance

2,6-Dichloro-4-methylpyridine-3-sulfonamide (CAS 446053-67-4) is a halogenated, methyl-substituted pyridine-3-sulfonamide with the molecular formula C₆H₆Cl₂N₂O₂S and a molecular weight of 241.09 g·mol⁻¹. The compound is characterized by the presence of two electron-withdrawing chlorine atoms at positions 2 and 6, an electron-donating methyl group at position 4, and a primary sulfonamide (-SO₂NH₂) group at position 3 of the pyridine ring.

Molecular Formula C6H6Cl2N2O2S
Molecular Weight 241.09
CAS No. 446053-67-4
Cat. No. B2631870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylpyridine-3-sulfonamide
CAS446053-67-4
Molecular FormulaC6H6Cl2N2O2S
Molecular Weight241.09
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C6H6Cl2N2O2S/c1-3-2-4(7)10-6(8)5(3)13(9,11)12/h2H,1H3,(H2,9,11,12)
InChIKeyQBRZQUKXOFILAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-4-methylpyridine-3-sulfonamide (CAS 446053-67-4): Chemical Identity and Physicochemical Profile


2,6-Dichloro-4-methylpyridine-3-sulfonamide (CAS 446053-67-4) is a halogenated, methyl-substituted pyridine-3-sulfonamide with the molecular formula C₆H₆Cl₂N₂O₂S and a molecular weight of 241.09 g·mol⁻¹ . The compound is characterized by the presence of two electron-withdrawing chlorine atoms at positions 2 and 6, an electron-donating methyl group at position 4, and a primary sulfonamide (-SO₂NH₂) group at position 3 of the pyridine ring . Its mass spectrum is documented in the Wiley Registry of Mass Spectral Data (12th Edition), providing a verified GC-MS fragmentation pattern for analytical confirmation [1]. The compound is commercially available at a minimum purity of 95% .

Why Generic Substitution of 2,6-Dichloro-4-methylpyridine-3-sulfonamide Is Not Feasible Without Functional Verification


Within the pyridine-3-sulfonamide chemotype, the simultaneous presence of the 2,6-dichloro pattern and the 4-methyl substituent creates a unique electronic and steric environment that cannot be replicated by close analogs. The 2,6-dichloro substitution significantly reduces the electron density of the pyridine ring through combined inductive effects (σₘ for Cl ≈ +0.37), while the 4-methyl group provides a modest electron-donating (+I) effect and additional steric bulk [1]. Removal of either substituent—such as in 2,6-dichloropyridine-3-sulfonamide (CAS 1078627-77-6, which lacks the 4-methyl group) or 4-methylpyridine-3-sulfonamide (which lacks chlorine atoms)—alters the pKa of the sulfonamide NH₂, the hydrogen-bonding capacity, and the lipophilicity (clogP), all of which are critical determinants of target binding and pharmacokinetics in medicinal chemistry campaigns [2]. Furthermore, the chlorine atoms at positions 2 and 6 serve as orthogonal synthetic handles for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, a reactivity profile absent in the non-chlorinated analogs [3]. Simple in-class replacement therefore risks both altered biological activity and divergent synthetic utility.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-methylpyridine-3-sulfonamide (CAS 446053-67-4) Relative to Structural Analogs


Verified GC-MS Spectral Fingerprint Enables Unambiguous Identity Confirmation Versus Non-Chlorinated Pyridine-3-sulfonamides

The compound possesses a verified and publicly accessible GC-MS spectral fingerprint in the Wiley Registry (12th Edition), comprising two distinct mass spectra that serve as a definitive identity reference [1]. This contrasts with the parent compound pyridine-3-sulfonamide (CAS 2922-45-4; MW 158.18 g·mol⁻¹) and the non-chlorinated 4-methylpyridine-3-sulfonamide (MW 172.20 g·mol⁻¹), whose fragmentation patterns differ substantially due to the absence of chlorine isotope signatures . The presence of two chlorine atoms produces a characteristic M:(M+2):(M+4) isotopic cluster (~9:6:1 ratio) in the molecular ion region, enabling rapid LC-MS or GC-MS discrimination from mono-chlorinated or non-halogenated analogs that lack this distinctive isotopic pattern.

Analytical Chemistry Quality Control Chemical Provenance

Enhanced Lipophilicity (clogP) Driven by 2,6-Dichloro-4-methyl Substitution Differentiates from Hydrophilic Pyridine Sulfonamides

The calculated partition coefficient (clogP) for 2,6-dichloro-4-methylpyridine-3-sulfonamide is estimated at approximately 1.3–1.6, based on the additive fragment contributions of the chlorine atoms (π₆-Cl ≈ +0.71 each) and the methyl group (π₄-CH₃ ≈ +0.56) to the pyridine-3-sulfonamide scaffold (base π ≈ −0.5) [1]. This represents a significant increase in lipophilicity compared to the unsubstituted pyridine-3-sulfonamide (clogP ≈ −0.4) [2]. In the context of cell-based assays, such as the intracellular amastigote model used for Chagas disease drug discovery where pyridyl sulfonamide analogs achieved EC₅₀ values of 5.4–8.6 µM [3], the moderate lipophilicity of the 2,6-dichloro-4-methyl congener is expected to enhance passive membrane permeability relative to more polar, non-halogenated pyridine sulfonamides, while the sulfonamide group retains sufficient polarity for aqueous solubility.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Dual Chlorine Substituents as Orthogonal Synthetic Handles Enable Sequential Derivatization Not Possible with Mono-Chlorinated or Non-Halogenated Analogs

The compound contains two chlorine atoms at the 2- and 6-positions of the pyridine ring, which can be engaged in sequential nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Under controlled conditions, the 2-position chlorine is generally more reactive toward SNAr due to the combined electron-withdrawing effect of the ring nitrogen and the sulfonamide group, allowing for chemoselective mono-substitution [2]. This contrasts with 2,6-dichloropyridine-3-sulfonamide (CAS 1078627-77-6), which lacks the 4-methyl group and thus offers no steric or electronic differentiation between the 2- and 6-positions beyond that conferred by the sulfonamide. The 4-methyl group in the target compound introduces both a steric blocking effect and a modest electronic bias, potentially improving the selectivity of the first substitution step .

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry

Commercially Defined Purity (≥95%) with Traceable Catalog Number Supports Reproducible Procurement Across Research Batches

The compound is listed with a minimum purity specification of 95% by a commercial supplier (Catalog No. 2035915) . This specification provides a baseline quality metric for procurement decisions. In contrast, many custom-synthesized or rare pyridine sulfonamide building blocks lack a publicly declared purity specification, introducing uncertainty that can compromise the reproducibility of biological assays where compound concentration is a critical variable [1]. The availability of a catalog-listed product with defined purity reduces the risk of batch-to-batch variability relative to sourcing from non-standardized custom synthesis providers.

Procurement Reproducibility Chemical Logistics

Recommended Research and Procurement Application Scenarios for 2,6-Dichloro-4-methylpyridine-3-sulfonamide (CAS 446053-67-4)


Medicinal Chemistry Hit-to-Lead Optimization Targeting Trypanosomatid Parasites (Chagas Disease)

Based on the demonstrated activity of closely related pyridyl sulfonamide analogs against intracellular Trypanosoma cruzi amastigotes (EC₅₀ = 5.4–8.6 µM) with selectivity indices >23–36 over mammalian L929 fibroblasts [1], 2,6-dichloro-4-methylpyridine-3-sulfonamide is a logical scaffold for SAR expansion in anti-trypanosomal drug discovery. The 2,6-dichloro-4-methyl substitution pattern introduces enhanced lipophilicity (estimated clogP ≈ 1.3–1.6) that may improve cell permeability compared to the reported analogs, while the chlorine atoms provide synthetic handles for further library synthesis via SNAr or cross-coupling. Procurement of this specific compound at ≥95% purity ensures that concentration-response relationships are not confounded by impurities.

Building Block for Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Pyridine-3-sulfonamide Libraries

The compound's two chlorine atoms at C-2 and C-6, combined with the C-4 methyl group and C-3 sulfonamide, constitute a fully differentiated tetra-substituted pyridine core. Sequential nucleophilic aromatic substitution (SNAr) can preferentially target C-2 first (due to activation by both the ring nitrogen and the ortho-sulfonamide), followed by C-6 functionalization under more forcing conditions [2]. This sequential derivatization strategy enables the generation of diverse 2,6-diamino-, 2,6-diaryl-, or 2-amino-6-aryl-pyridine-3-sulfonamide libraries from a single starting material, a synthetic efficiency advantage over mono-halogenated pyridine sulfonamides that require separate syntheses for each substitution pattern.

Carbonic Anhydrase Inhibitor Probe Design Leveraging the Pyridine-3-sulfonamide Zinc-Binding Pharmacophore

Pyridine-3-sulfonamides are established zinc-binding motifs for carbonic anhydrase (CA) inhibition, with 4-substituted derivatives showing differential affinity across CA isoforms I, II, IX, and XII [3]. The primary sulfonamide group of the target compound coordinates the active-site Zn²⁺ ion, while the 2,6-dichloro-4-methyl substitution pattern projects into the hydrophobic pocket that varies across isoforms. The enhanced lipophilicity conferred by the chlorine and methyl substituents may favor binding to the tumor-associated membrane isoforms hCA IX and hCA XII, which feature more hydrophobic active-site architectures than the cytosolic isoforms hCA I and II [4]. Researchers developing isoform-selective CA inhibitors for oncology applications should consider this compound as a starting point for further elaboration.

Analytical Reference Standard for LC-MS and GC-MS Method Development in Pyridine Sulfonamide Metabolite Studies

The compound's verified mass spectral data in the Wiley Registry (12th Edition), including exact mass (239.952704 g·mol⁻¹) and characteristic di-chloro isotopic cluster [5], make it a suitable reference standard for developing and validating analytical methods for pyridine sulfonamide detection. The distinctive isotopic signature (M:M+2:M+4 ≈ 9:6:1) provides an unambiguous identifier in complex biological matrices, reducing false positive rates in metabolomics or environmental monitoring applications. Procurement of the ≥95% purity catalog product ensures that the reference standard is fit-for-purpose for quantitative MS-based assays.

Quote Request

Request a Quote for 2,6-Dichloro-4-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.